
beta-Ionylideneacetaldehyde
Vue d'ensemble
Description
Beta-Ionylideneacetaldehyde is a key intermediate in the synthesis of vitamin A and related compounds such as tretinoin and isotretinoin . These compounds have a wide variety of biological activities. For example, isotretinoin inhibits sebaceous gland function and keratinization and is useful in the treatment of dermatological diseases like acne .
Synthesis Analysis
The synthesis of beta-Ionylideneacetaldehyde utilizes beta-ionone as the starting material . All the double bonds in beta-Ionylideneacetaldehyde have a trans configuration, and the major synthetic challenge has been to maintain the conjugated trans-polyene system in the molecule . The available synthetic approaches for beta-Ionylideneacetaldehyde are summarized in the patent US20050027143A1 .Molecular Structure Analysis
The molecular formula of beta-Ionylideneacetaldehyde is C15H22O . Its average mass is 218.335 Da and its monoisotopic mass is 218.167068 Da .Chemical Reactions Analysis
Beta-Ionylideneacetaldehyde can be prepared by a double Wittig reaction . This reaction is used in the synthesis of beta-Carotene, a yellow food-coloring agent and dietary source of vitamin A .Applications De Recherche Scientifique
Synthesis and Transformation
β-Ionylideneacetaldehyde is a critical intermediate in the synthesis of various compounds. Dugger and Heathcock (1980) emphasized its importance in the synthesis of retinoids and carotenoids, focusing on the efficient synthesis of its trans, trans form due to its stereochemical purity and overall yield (Dugger & Heathcock, 1980). Additionally, Smit et al. (1975) discovered that β-Ionylideneacetaldehyde can be thermally isomerized into a tricyclic ketone, indicating its potential in complex chemical transformations (Smit, Kok, & Geluk, 1975).
Chemical Reactions and Derivatives
Mikhaĭlov and Ter-sarkisyan (1966) reported that β-ionone dimethyl ketal, which reacts with vinyl ethyl ether, can lead to the formation of methoxydihydro-β-ionylideneacetaldehyde. This process highlights the versatility of β-Ionylideneacetaldehyde in various chemical reactions (Mikhaĭlov & Ter-sarkisyan, 1966). In a different context, Asato et al. (1992) found that proline and β-lactoglobulin can mediate asymmetric reactions of β-ionylideneacetaldehyde, which is crucial for understanding its behavior in the presence of different organic catalysts (Asato, Watanabe, Li, & Liu, 1992).
Applications in Organic Synthesis
Bertelsen and Jørgensen (2009) discussed the role of secondary amines as catalysts in the functionalization of carbonyl compounds, including α,β-unsaturated aldehydes like β-Ionylideneacetaldehyde. This research indicates its potential in organocatalysis and asymmetric functionalizations (Bertelsen & Jørgensen, 2009). Ramamurthy et al. (1975) explored the preparation of sterically hindered geometric isomers of β-ionylidene derivatives, demonstrating its utility in creating complex molecular structures (Ramamurthy, Tustin, Yau, & Liu, 1975).
Propriétés
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSCPNCFKJCFR-ANKZSMJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Ionylideneacetaldehyde | |
CAS RN |
3917-41-7, 1209-68-3 | |
| Record name | beta-Ionylideneacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .BETA.-IONYLIDENEACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961AU1411R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



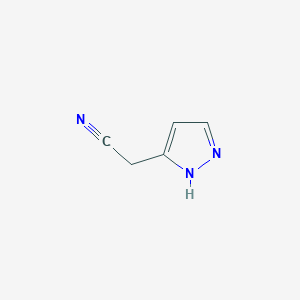
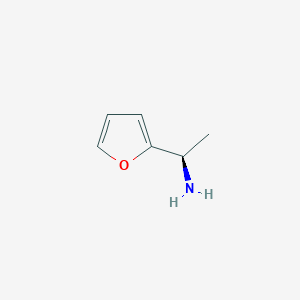
![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
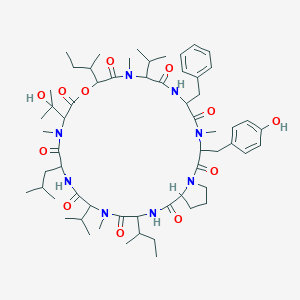

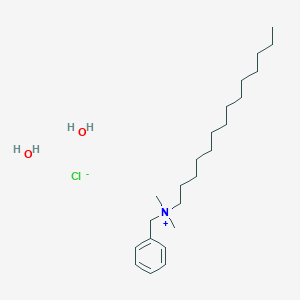
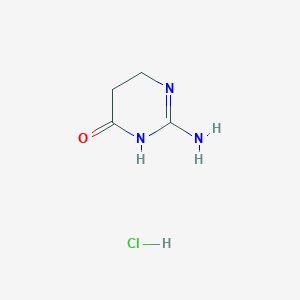

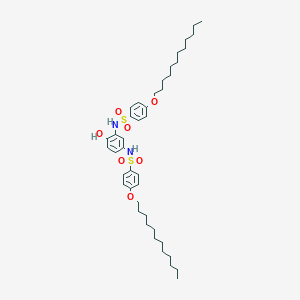



![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
